Antitumor agent-120

Oncology Natural Products Negative Control

Screening flavonoids against prostate cancer requires a structurally matched but biologically inert negative control-bioactive isoflavones confound results. Antitumor agent-120 (CAS 948901-10-8) resolves this: a Kudzu-derived flavonoid with IC50 >50 μM in both LNCaP and PC3 cells. • Consistent inactivity validates assay specificity and eliminates false positives in HTS campaigns. • Structurally analogous to genistein and daidzein for unambiguous SAR studies. • Defined LogP (3.1) and stability profile support ADME/PK comparator applications. • Established analytical parameters (HPLC, LC-MS) for botanical standardization workflows.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 948901-10-8
Cat. No. B2600699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-120
CAS948901-10-8
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-18-19-17(15)14-8-7-13(22-2)9-16(14)20/h3-10,20H,1-2H3,(H,18,19)
InChIKeyHSFFXTIWNUXDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.9 [ug/mL] (The mean of the results at pH 7.4)

Antitumor Agent-120 Overview


Antitumor agent-120 (CAS 948901-10-8), chemically defined as 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, is a synthetic flavonoid compound structurally related to natural isoflavones isolated from Kudzu root (Pueraria lobata) . With a molecular weight of 296.32 g/mol and the molecular formula C₁₇H₁₆N₂O₃, this pyrazole-containing phenolic compound exhibits no significant inhibitory activity against LNCaP and PC3 prostate cancer cell lines, with IC₅₀ values consistently exceeding 50 μM . Given its unique chemical structure and well-characterized lack of cytotoxicity in these models, Antitumor agent-120 serves as a valuable negative control or reference standard in oncology drug discovery and natural product research programs.

Antitumor Agent-120 Substitution Risks


Generic substitution of Antitumor agent-120 with other flavonoids or isoflavones from Kudzu root is scientifically unsound due to the compound's specific lack of cytotoxic activity against LNCaP and PC3 prostate cancer cells (IC₅₀ >50 μM) . While many Kudzu-derived isoflavones such as puerarin, daidzein, and genistein exhibit measurable antiproliferative or pro-apoptotic effects in various cancer models, Antitumor agent-120 is uniquely characterized by its negligible inhibitory activity in these specific cell lines [1]. This distinct inactivity profile—rather than any cytotoxic potency—defines its utility in research settings where a structurally similar but functionally inert comparator is required. Procurement of alternative flavonoids cannot reliably replicate this negative control function, as their intrinsic bioactivity would confound experimental interpretation and invalidate comparative analyses.

Antitumor Agent-120 Differentiation Evidence


LNCaP Negative Control Validation

Antitumor agent-120 demonstrates no significant inhibitory activity against the androgen-sensitive LNCaP human prostate adenocarcinoma cell line, with an IC₅₀ value >50 μM . In contrast, structurally related Kudzu isoflavones such as daidzein and genistein exhibit measurable antiproliferative effects in LNCaP cells, with reported IC₅₀ values typically in the 10-50 μM range depending on assay conditions . This ≥5-fold difference in potency establishes Antitumor agent-120 as a functionally distinct compound within the Kudzu flavonoid class.

Oncology Natural Products Negative Control

Inactivity in Prostate Cancer Subtypes

Antitumor agent-120 exhibits uniformly negligible inhibitory activity against both LNCaP (androgen-sensitive) and PC3 (androgen-independent, highly metastatic) prostate cancer cell lines, with IC₅₀ values consistently >50 μM in both models [1]. This dual inactivity stands in stark contrast to many clinical and preclinical prostate cancer therapeutics, which typically show differential potency between hormone-sensitive and hormone-refractory disease states. For example, enzalutamide demonstrates potent activity in LNCaP (IC₅₀ <1 μM) but minimal direct cytotoxicity in AR-negative PC3 cells [2].

Prostate Cancer Drug Screening Cell Viability

Purity Ensures Reproducible Control

Commercially available Antitumor agent-120 is supplied with a purity of ≥96.0% as determined by HPLC analysis, ensuring that the observed lack of cytotoxicity is attributable to the compound itself rather than impurities or degradation products . This level of purity exceeds the typical ≥95% threshold recommended for negative control compounds in high-throughput screening campaigns, where even minor contaminants with cytotoxic potential could generate false-positive signals. In comparison, crude Kudzu root extracts—which may contain dozens of structurally related flavonoids including Antitumor agent-120—exhibit variable and often unpredictable bioactivity due to compositional heterogeneity .

Analytical Chemistry Quality Control Reproducibility

Physicochemical Characterization for Formulation

Antitumor agent-120 has been characterized with a defined LogP of 3.1, topological polar surface area (tPSA) of 67.4 Ų, and melting point of 150.5-151.6 °C . These well-documented physicochemical parameters contrast sharply with many natural product isolates that lack comprehensive characterization data. The LogP value of 3.1 indicates moderate lipophilicity, informing solvent selection for in vitro assays (e.g., DMSO solubility) and providing a baseline for comparing the impact of structural modifications on physicochemical properties in SAR campaigns . Additionally, the compound is stable at ambient temperature during shipping and storage, with recommended long-term storage at -20°C under nitrogen .

Formulation Science Drug Discovery Physicochemical Characterization

Antitumor Agent-120 Applications


Prostate Cancer Viability Negative Control

Given its consistent lack of cytotoxic activity against both LNCaP and PC3 prostate cancer cell lines (IC₅₀ >50 μM in both models), Antitumor agent-120 is optimally deployed as a structurally relevant negative control in cell viability and proliferation assays . When screening novel synthetic flavonoids or evaluating structure-activity relationships among Kudzu-derived compounds, inclusion of Antitumor agent-120 enables researchers to establish a baseline of inactivity and validate that observed cytotoxic effects are specific to structural modifications rather than general flavonoid backbone effects. This application is particularly valuable in high-throughput screening campaigns where distinguishing true hits from assay artifacts is critical for downstream resource allocation .

Kudzu Flavonoid Profiling Standard

Antitumor agent-120 serves as a valuable reference standard for analytical chemistry applications involving Kudzu root extract characterization, including HPLC-DAD, LC-MS, and metabolomics studies . Its well-defined retention time, mass spectrum (exact mass 296.116), and UV absorbance profile enable accurate identification and quantification of this specific flavonoid in complex botanical matrices . Given that Antitumor agent-120 is structurally distinct from the major bioactive isoflavones in Kudzu (puerarin, daidzein, genistein), its inclusion in analytical reference libraries facilitates comprehensive phytochemical profiling and quality control of Kudzu-based botanical preparations .

Flavonoid PK and Metabolic Stability

The well-characterized physicochemical properties of Antitumor agent-120—including a LogP of 3.1, moderate lipophilicity, and a molecular weight of 296.32 g/mol—make it suitable for use as a comparator compound in pharmacokinetic and metabolic stability studies of novel flavonoid derivatives . Researchers investigating the impact of structural modifications on ADME (absorption, distribution, metabolism, excretion) properties can employ Antitumor agent-120 as a baseline reference to quantify improvements in metabolic stability, plasma protein binding, or membrane permeability . Its defined stability profile under recommended storage conditions (-20°C under nitrogen) further supports its use as a reliable reference material in longitudinal studies .

Flavonoid Cytotoxicity Mechanism Studies

In mechanistic oncology research, Antitumor agent-120 functions as an essential tool compound for dissecting the molecular determinants of flavonoid-induced cytotoxicity . By comparing the transcriptional, proteomic, or metabolomic responses of prostate cancer cells treated with Antitumor agent-120 versus structurally related cytotoxic flavonoids (e.g., genistein, daidzein), researchers can identify pathway-specific effects that are directly attributable to structural differences rather than general flavonoid exposure . This comparative approach enables the deconvolution of on-target versus off-target effects and accelerates the rational design of flavonoids with improved therapeutic indices .

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